molecular formula C25H21ClN2OS2 B11178366 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11178366
M. Wt: 465.0 g/mol
InChI Key: BKXDAEFCSIVWSR-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dithioloquinoline moiety, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the dithioloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.

    Coupling with aniline derivative: The final step involves coupling the dithioloquinoline core with an aniline derivative under conditions that promote the formation of the desired imine or amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and dithioloquinoline moieties.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or sulfoxides.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a probe to study biological pathways.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amine
  • **4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]phenol

Uniqueness

The uniqueness of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H21ClN2OS2

Molecular Weight

465.0 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C25H21ClN2OS2/c1-25(2)23-22(20-5-3-4-6-21(20)28-25)24(31-30-23)27-18-11-13-19(14-12-18)29-15-16-7-9-17(26)10-8-16/h3-14,28H,15H2,1-2H3

InChI Key

BKXDAEFCSIVWSR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS2)C

Origin of Product

United States

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